

A Comparative Analysis of the Safety Profiles of Mps1 Kinase Inhibitors

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Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial mechanism ensuring the accurate segregation of chromosomes during mitosis.[1] Given its frequent overexpression in various human cancers, Mps1 has emerged as a promising therapeutic target.[1][2] The development of small-molecule inhibitors targeting Mps1 aims to disrupt this checkpoint, leading to mitotic errors, aneuploidy, and ultimately, the death of cancer cells.[1][3] This guide provides a comparative overview of the safety profiles of several Mps1 inhibitors that have undergone preclinical and clinical evaluation, presenting key experimental data and methodologies for researchers and drug development professionals.

Quantitative Safety and Tolerability Data

The safety profiles of Mps1 inhibitors vary, with data primarily derived from preclinical animal studies and early-phase human clinical trials. The following table summarizes the key safety findings for prominent Mps1 inhibitors. It is important to note that while often discussed in the context of mitotic inhibitors, CFI-400945 is a selective inhibitor of Polo-like kinase 4 (PLK4), not Mps1.[4]



| Inhibitor | Target(s) | Develop ment Phase | Key Safety Findings | Dose- Limiting Toxicities (DLTs) | Common Adverse Events (AEs) | Source |
|----------------|-----------|--------------------------|---|--|--|---------------|
| S-81694 | Mps1 | Phase I | In a first-in-human study with patients having advanced solid tumors, the Maximum Tolerated Dose (MTD) was not reached.[5] The study was ultimately discontinue d for strategic reasons.[6] | Grade 3 anemia, Grade 4 hypertensi on, Grade 3 fatigue. [5] | Fatigue (57.9%), anemia (44.7%), nausea (31.6%).[5] | [5][6] |
| BAY 1217389 | Mps1 | Phase I | A study in combinatio n with paclitaxel found the combinatio n was associated with considerabl e toxicity. | Hematologi c toxicities (55.6% of DLTs), including Grade ≥3 neutropeni a.[7][8] | Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%).[7] | [7][8][9][10] |



[7][8]

Preclinical

data

suggested

good

tolerability

and no

added

toxicity to

paclitaxel

monothera

py.[9][10]

NMS-P715

Mps1

Preclinical

Well-

reported in

Not

available

preclinical

data.

Not

reported in

[13] available

[1][11][12]

preclinical

data.

(Selective)

tolerated in

mouse xenograft

models at

doses up

to 100

mg/kg, with

no signs of

body

weight loss

or other

overt

toxicities.

[11][12]

Showed

selective

reduction

of cancer

cell

proliferatio

n while

leaving

normal

cells

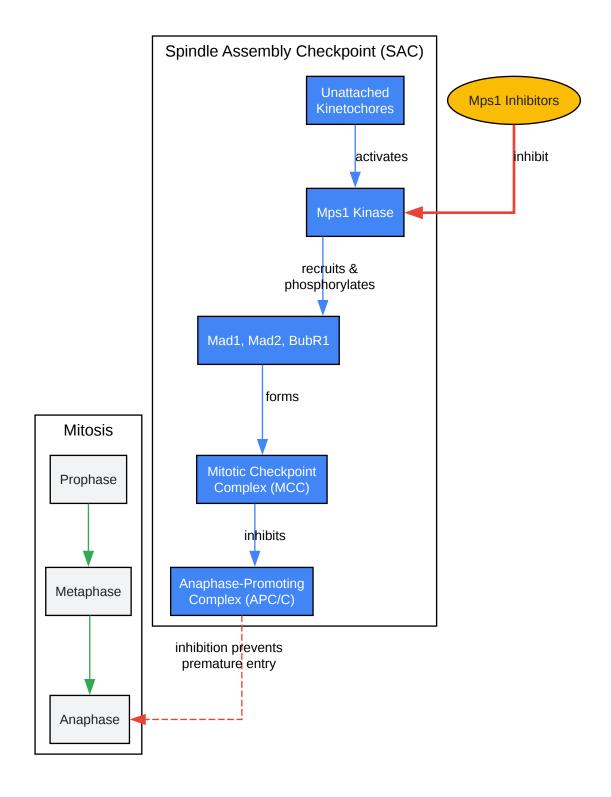


| | | | largely unaffected. [1] | | | |
|----------------|---------------------|----------|--|---|--|-------------|
| CFI- 400945 | PLK4 (Selective) | Phase II | Recommen ded Phase 2 Dose (RP2D) established at 64 mg/day.[4] [14] Generally well-tolerated in a Phase 2 study for AML, MDS, or CMML. [15] | Colitis, dose- dependent neutropeni a.[4][14] [15] | Febrile neutropeni a (67%), hypokalemi a (56%), anemia (44%), hypomagn esemia (44%).[15] | [4][14][15] |

Signaling Pathways and Experimental Workflows

To contextualize the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Mps1 signaling pathway and a typical safety assessment workflow.

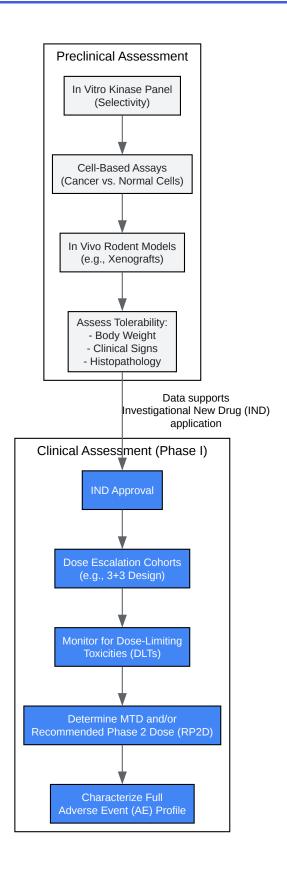




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Caption: Role of Mps1 in the Spindle Assembly Checkpoint (SAC) pathway.





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References

- 1. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-man, first-in-class phase I study with the monopolar spindle 1 kinase inhibitor
 S81694 administered intravenously in adult patients with advanced, metastatic solid tumours
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Implications of Co-Targeting the EGFR and Spindle Assembly Checkpoint Pathways in Oral Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]



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